ビス(2-ジシクロヘキシルホスフィノフェニル)エーテル

説明

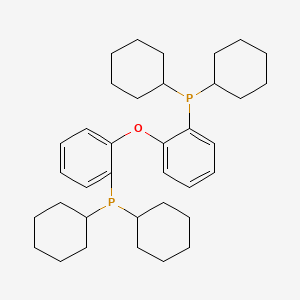

Bis(2-dicyclohexylphosphinophenyl)ether is a useful research compound. Its molecular formula is C36H52OP2 and its molecular weight is 562.7 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(2-dicyclohexylphosphinophenyl)ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2-dicyclohexylphosphinophenyl)ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-dicyclohexylphosphinophenyl)ether including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

クロスカップリング反応用触媒

“ビス(2-ジシクロヘキシルホスフィノフェニル)エーテル”は、さまざまなタイプのクロスカップリング反応で触媒として使用されます 。これらには以下が含まれます。

ジアステレオ選択的分子内N-アリール化用触媒

この化合物は、ジアステレオ選択的分子内N-アリール化用触媒としても使用されます 。 このプロセスは、特に製薬業界における複雑な有機分子の合成において重要です .

分子間カルボアミノ化用触媒

“ビス(2-ジシクロヘキシルホスフィノフェニル)エーテル”は、分子間カルボアミノ化用触媒として使用されます 。 この反応は、窒素含有有機化合物の合成において重要です .

ハイブリッド分子の合成

この化合物は、ジフェニルエーテルからなる新規ハイブリッド分子の合成に使用されてきました 。 これらのハイブリッド分子は、複数の生物活性化合物の薬理学的部分を組み合わせて、より高い親和性と有効性を持つ新しいハイブリッド分子を作成することによって生成されます .

ビスヘテロサイクルの合成

“ビス(2-ジシクロヘキシルホスフィノフェニル)エーテル”は、新規ジフェニルエーテル系ビスヘテロサイクルの合成に使用されてきました 。 これらのビスヘテロ環状化合物は、頻繁に薬剤に見られ、さまざまな生物活性を持っています .

縮合ピランおよびピリジンの合成

この化合物は、縮合ピランおよびピリジンの合成に使用されてきました 。 これらは、幅広い生物活性のために、医薬品化学において重要な構造です .

作用機序

Target of Action

Bis(2-dicyclohexylphosphinophenyl)ether is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules involved in these reactions. The compound facilitates the transformation of these reactants into desired products.

Mode of Action

As a catalyst, Bis(2-dicyclohexylphosphinophenyl)ether interacts with its targets by lowering the activation energy of the reaction This accelerates the reaction rate, allowing the reaction to proceed more efficiently

Biochemical Pathways

The specific biochemical pathways affected by Bis(2-dicyclohexylphosphinophenyl)ether depend on the nature of the reaction it catalyzes. For instance, it has been used as a catalyst for diastereoselective intramolecular N-arylation and intermolecular carboamination . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers.

Pharmacokinetics

It’s important to note that the compound should be handled with care due to its potential toxicity .

Result of Action

The primary result of Bis(2-dicyclohexylphosphinophenyl)ether’s action is the efficient transformation of reactants into products in the reactions it catalyzes . This can lead to the synthesis of complex organic compounds with high yield and selectivity.

生化学分析

Biochemical Properties

Bis(2-dicyclohexylphosphinophenyl)ether plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, facilitating the formation of complexes that are essential for catalytic processes. The compound’s phosphine groups enable it to form strong bonds with transition metals, which are crucial for the catalytic activity in coupling reactions . These interactions enhance the efficiency and selectivity of the reactions, making Bis(2-dicyclohexylphosphinophenyl)ether a valuable tool in biochemical research and industrial applications.

Cellular Effects

Bis(2-dicyclohexylphosphinophenyl)ether has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with transition metals and enzymes can lead to changes in the activity of these biomolecules, thereby impacting cellular functions . For instance, it may alter the phosphorylation status of proteins involved in signaling pathways, leading to changes in gene expression and metabolic activities. These effects highlight the compound’s potential in modulating cellular processes for research and therapeutic purposes.

Molecular Mechanism

The molecular mechanism of Bis(2-dicyclohexylphosphinophenyl)ether involves its ability to form complexes with transition metals through its phosphine groups. These complexes can act as catalysts in various biochemical reactions, including coupling reactions . The compound’s binding interactions with biomolecules, such as enzymes and proteins, can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, Bis(2-dicyclohexylphosphinophenyl)ether can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(2-dicyclohexylphosphinophenyl)ether can change over time. The compound is known for its stability, but it may undergo degradation under certain conditions . Long-term studies have shown that the compound can have sustained effects on cellular functions, with potential changes in enzyme activity and gene expression observed over extended periods. These temporal effects are important for understanding the compound’s long-term impact on biochemical processes and cellular functions.

Dosage Effects in Animal Models

The effects of Bis(2-dicyclohexylphosphinophenyl)ether vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on biochemical reactions and cellular processes. At high doses, it can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular functions becomes more pronounced at higher concentrations. Understanding these dosage effects is crucial for determining the safe and effective use of Bis(2-dicyclohexylphosphinophenyl)ether in research and therapeutic applications.

Metabolic Pathways

Bis(2-dicyclohexylphosphinophenyl)ether is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its catalytic activity . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, its interaction with transition metals can influence the redox state of cells, impacting metabolic processes such as oxidative phosphorylation and glycolysis. These effects on metabolic pathways highlight the compound’s potential in regulating cellular metabolism.

Transport and Distribution

Within cells and tissues, Bis(2-dicyclohexylphosphinophenyl)ether is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported to organelles such as the mitochondria or endoplasmic reticulum, where it can exert its catalytic effects. Understanding the transport and distribution of Bis(2-dicyclohexylphosphinophenyl)ether is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of Bis(2-dicyclohexylphosphinophenyl)ether is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles The compound’s activity and function can be affected by its localization, with different effects observed in various cellular compartments For example, its presence in the mitochondria may enhance oxidative phosphorylation, while its localization in the nucleus can influence gene expression

生物活性

Bis(2-dicyclohexylphosphinophenyl)ether, commonly referred to as DPEphos-Cy, is a phosphine ligand extensively utilized in catalysis, particularly in palladium-catalyzed reactions. Its chemical structure, characterized by two dicyclohexylphosphino groups attached to a phenyl ether backbone, contributes to its unique properties and biological activities. This article explores the biological activity of DPEphos-Cy, focusing on its applications in medicinal chemistry and its potential therapeutic effects.

- Molecular Formula : C36H52OP2

- Molecular Weight : 562.75 g/mol

- CAS Number : 434336-16-0

- Appearance : White powder

- Melting Point : 140-146 °C

Biological Activity Overview

DPEphos-Cy exhibits various biological activities that make it a compound of interest in pharmaceutical research. The primary areas of its biological activity include:

- Anticancer Activity : DPEphos-Cy has been investigated for its potential use in cancer therapies. Its role as a ligand in palladium-catalyzed reactions allows for the synthesis of biologically active compounds that demonstrate anticancer properties.

- Antioxidant Properties : Compounds derived from DPEphos-Cy have shown significant antioxidant activity, which is crucial in combating oxidative stress-related diseases.

- Enzyme Inhibition : Research indicates that DPEphos-Cy may inhibit specific enzymes involved in disease pathways, making it a candidate for further investigation in drug development.

Anticancer Applications

A study by Zhang et al. (2016) highlighted the use of DPEphos-Cy in the synthesis of α-2-propenyl benzyl motifs, which are significant scaffolds in developing nonsteroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. The research demonstrated that these motifs exhibited high enantioselectivity and yield, indicating the potential of DPEphos-Cy as a key player in synthesizing therapeutic agents .

Antioxidant Activity

Research conducted on derivatives of DPEphos-Cy revealed their effectiveness as antioxidants. For instance, compounds synthesized using DPEphos-Cy were tested against reactive oxygen species (ROS) and showed promising results in scavenging free radicals, suggesting their potential application in treating oxidative stress-related conditions .

Enzyme Inhibition Studies

In another study, enzyme inhibition assays were performed using DPEphos-Cy derivatives. The results indicated that certain derivatives could effectively inhibit enzymes linked to cancer progression and inflammation, showcasing their potential as therapeutic agents .

Data Table: Biological Activities of DPEphos-Cy Derivatives

特性

IUPAC Name |

dicyclohexyl-[2-(2-dicyclohexylphosphanylphenoxy)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFGZHCWLVSVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403729 | |

| Record name | [Oxydi(2,1-phenylene)]bis(dicyclohexylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434336-16-0 | |

| Record name | [Oxydi(2,1-phenylene)]bis(dicyclohexylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Oxydi-2,1-phenylene)bis(dicyclohexylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。